Product packaging for N-benzyl-4-(phenylsulfonyl)butanamide(Cat. No.:CAS No. 922849-88-5)

N-benzyl-4-(phenylsulfonyl)butanamide

Cat. No.: B2597513
CAS No.: 922849-88-5
M. Wt: 317.4
InChI Key: HXHVOMVAFWEJLK-UHFFFAOYSA-N
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Description

N-benzyl-4-(phenylsulfonyl)butanamide is a synthetic organic compound featuring a butanamide backbone that incorporates benzyl and phenylsulfonyl moieties, a structural motif of significant interest in medicinal and organic chemistry. Compounds with similar N-benzyl and sulfonamide functional groups are frequently investigated for their potential to inhibit key enzymes, such as carbonic anhydrase, and for their antimicrobial and antitumor properties . The presence of the sulfonyl group is known to enhance binding affinity to biological receptors, allowing researchers to modulate biochemical pathways related to inflammation and cancer . In synthetic chemistry, this compound serves as a valuable intermediate; the reaction of lactones with primary amines like benzylamine, for instance, can lead to the formation of such hydroxyamides or, under elevated temperatures, cyclize to form lactams, which are core structures in many biologically active molecules . The compound can be synthesized from 4-(phenylsulfonyl) butanoic acid derivatives and benzylamine, often using coupling reagents in an organic solvent like dichloromethane with a base such as triethylamine to neutralize the reaction . Characterization typically involves advanced spectroscopic techniques, including 1H NMR, which for analogous compounds shows distinct signals for the benzyl group and the butanamide backbone protons, and 13C NMR, which confirms the presence of the amide carbonyl and sulfonyl group . This compound is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H19NO3S B2597513 N-benzyl-4-(phenylsulfonyl)butanamide CAS No. 922849-88-5

Properties

IUPAC Name

4-(benzenesulfonyl)-N-benzylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3S/c19-17(18-14-15-8-3-1-4-9-15)12-7-13-22(20,21)16-10-5-2-6-11-16/h1-6,8-11H,7,12-14H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXHVOMVAFWEJLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CCCS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization Within Butanamide and Sulfonyl Chemistry

The chemical identity of N-benzyl-4-(phenylsulfonyl)butanamide is defined by its two primary functional groups: the butanamide and the phenylsulfonyl moieties.

Butanamide Chemistry: Butanamides are a class of amides derived from butanoic acid. nih.gov Butanamide itself is a primary fatty amide resulting from the formal condensation of butanoic acid and ammonia. nih.gov The butanamide backbone in this compound provides a flexible four-carbon chain, which acts as a linker between the benzyl-substituted amide and the phenylsulfonyl group. Compounds within the butanamide class are explored for a variety of applications due to their versatile chemical nature and presence in more complex molecules. ontosight.aiontosight.ai

Sulfonyl Chemistry: The phenylsulfonyl group, C₆H₅SO₂, is a prominent feature of the molecule, placing it within the broad category of organosulfur compounds. britannica.com This group is characteristic of sulfones (R−S(=O)₂−R′) and sulfonamides (RSO₂NHR′). britannica.com The sulfonamide functional group, in particular, is a cornerstone of medicinal chemistry. nih.gov Sulfonic acids are known to be strong acids, and their derivatives are often water-soluble. britannica.com The presence of the sulfonyl group can significantly influence a molecule's electronic properties, polarity, and ability to engage in hydrogen bonding, which are critical for biological interactions. ontosight.ai

The combination of the N-benzyl amide linkage with the phenylsulfonyl group creates a molecule with a specific three-dimensional shape and distribution of charge, making it a target for investigation in various chemical and biological contexts.

Historical Perspective of Analogous Compound Classes in Organic Synthesis

The structural motifs present in N-benzyl-4-(phenylsulfonyl)butanamide belong to classes of compounds with a rich history in organic synthesis and pharmaceutical development.

The most analogous and historically significant class is the sulfonamides. Developed in the 1930s, sulfonamides were the first class of effective systemic antimicrobial agents and marked a revolutionary moment in medicine. nih.govopenaccesspub.org The journey began with the discovery that the dye Prontosil was a pro-drug, metabolizing in the body to its active form, sulfanilamide, which was responsible for its antibacterial effects. openaccesspub.org This discovery triggered a wave of research, leading to the synthesis of numerous sulfonamide derivatives like sulfapyridine (B1682706) and sulfathiazole, the latter of which was used extensively during World War II. openaccesspub.org Beyond their antibacterial properties, sulfonamides have become a "magic group" in drug discovery, forming the structural core for diverse therapeutic agents, including diuretics, and antidiabetic drugs. nih.govopenaccesspub.org

The broader chemistry of sulfonyl compounds, including sulfinyl sulfones, has been known for over a century. nih.gov While their application in synthetic chemistry has seen more recent exploration, the fundamental reactions and properties of these sulfur-containing functional groups have long been a subject of study. nih.govresearchgate.net The development of methods to form S-N bonds for sulfonamide synthesis continues to be an active area of research, with modern techniques offering milder and more efficient routes compared to classical methods that often required harsh conditions. nih.govorganic-chemistry.org This historical progression highlights the enduring importance of sulfonamide and sulfonyl chemistry in the advancement of organic synthesis.

Overview of Current Research Trajectories in N Benzyl 4 Phenylsulfonyl Butanamide Chemistry

Established Synthetic Pathways and Precursors

The traditional synthesis of this compound logically proceeds through the formation of an amide bond between a carboxylic acid precursor bearing the phenylsulfonyl group and benzylamine.

Multistep Reaction Sequences for Amide Bond Formation

A primary and well-established route for forming the amide bond in this compound involves the reaction of 4-(phenylsulfonyl)butanoic acid with benzylamine. This transformation typically requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.

The precursor, 4-(phenylsulfonyl)butanoic acid, is readily prepared. A documented method involves the reaction of γ-butyrolactone with thiophenol to yield 4-(phenylthio)butanoic acid, which is then oxidized, for example with hydrogen peroxide in acetic acid, to afford 4-(phenylsulfonyl)butanoic acid acs.orgluc.edu.

Once the carboxylic acid precursor is obtained, several classical methods can be employed for the amidation reaction:

Acid Chloride Formation: The carboxylic acid can be converted to the more reactive acyl chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 4-(phenylsulfonyl)butanoyl chloride is then treated with benzylamine, often in the presence of a base like triethylamine or pyridine to neutralize the HCl byproduct, to yield the final amide.

Coupling Reagents: A wide array of coupling reagents can be used to facilitate the direct amidation of the carboxylic acid with benzylamine. These reagents activate the carboxylic acid in situ. Common examples include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency. Other phosphonium-based reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) are also highly effective catalyticamidation.info.

The direct thermal condensation of 4-(phenylsulfonyl)butanoic acid and benzylamine is also possible but generally requires high temperatures (often above 160 °C) to drive the dehydration, which can be unsuitable for sensitive substrates mdpi.com.

Introduction of the Phenylsulfonyl Moiety

The phenylsulfonyl group is a key feature of the target molecule. As outlined in the previous section, the most straightforward approach is to utilize a precursor that already contains this moiety, namely 4-(phenylsulfonyl)butanoic acid acs.orgluc.edu. The phenylsulfonyl group is known for its electron-withdrawing nature and its ability to act as a protecting group in certain synthetic contexts ontosight.aiebi.ac.uk. Its introduction early in the synthetic sequence, prior to amide bond formation, is generally the preferred strategy due to the stability of the sulfone group under standard amidation conditions.

Alternative, though potentially more complex, strategies could involve the nucleophilic substitution of a leaving group at the 4-position of a pre-formed butanamide derivative with a phenylsulfinate salt. For instance, reacting N-benzyl-4-bromobutanamide with sodium benzenesulfinate could, in principle, form the desired product. However, this route is less common and may be complicated by side reactions.

Benzylation Strategies on Nitrogen Centers

The N-benzyl group can be introduced either concurrently with amide bond formation by using benzylamine as the nucleophile, or in a separate step.

Direct Amidation with Benzylamine: This is the most direct and common method. As described in section 2.1.1, reacting 4-(phenylsulfonyl)butanoic acid or its activated derivatives with benzylamine directly installs the N-benzyl group rsc.org.

N-Alkylation of a Primary Amide: An alternative pathway involves the initial synthesis of the primary amide, 4-(phenylsulfonyl)butanamide, followed by N-benzylation. This can be achieved by reacting the primary amide with a benzylating agent such as benzyl (B1604629) bromide or benzyl chloride in the presence of a suitable base (e.g., sodium hydride, potassium carbonate) to deprotonate the amide nitrogen, thereby increasing its nucleophilicity organic-chemistry.orgrsc.org. This two-step approach is generally less atom-economical than direct amidation.

Advanced Synthetic Techniques and Optimization

Recent advancements in organic synthesis have focused on developing more efficient, sustainable, and catalytic methods for amide bond formation, which are applicable to the synthesis of this compound.

Catalytic Approaches in Butanamide Synthesis

Catalytic direct amidation reactions are highly desirable as they avoid the use of stoichiometric activating agents, thus reducing waste. The only byproduct in these reactions is water catalyticamidation.info.

Boron-Based Catalysts: Boronic acids and boric acid have emerged as effective catalysts for the direct amidation of carboxylic acids and amines nih.gov. These reactions typically require the removal of water, either azeotropically (e.g., using a Dean-Stark apparatus with a solvent like toluene or xylene) or with dehydrating agents like molecular sieves mdpi.comucl.ac.uk. A plausible mechanism involves the formation of an acyloxyboron intermediate, which is more susceptible to nucleophilic attack by the amine nih.gov.

Metal-Based Catalysts: Various transition metal catalysts have been developed for amide synthesis. Zirconium compounds, such as ZrCl₄ and Cp₂ZrCl₂, have been shown to catalyze the direct amidation of carboxylic acids with amines at reflux temperatures rsc.org. Ruthenium and Manganese pincer complexes have also been reported for the dehydrogenative coupling of alcohols and amines to form amides, which represents an alternative pathway if starting from 4-(phenylsulfonyl)butanol and benzylamine mdpi.comsigmaaldrich.com.

Below is a table summarizing various catalytic systems used for reactions analogous to the formation of this compound.

Catalyst SystemCarboxylic AcidAmineConditionsYieldReference
Boronic Acid (e.g., Phenylboronic acid)Phenylacetic acidBenzylamineToluene, reflux, molecular sievesHigh mdpi.com
ZrCl₄ (10 mol%)Benzoic acidBenzylaminep-xylene, reflux55% conversion rsc.org
ZrCp₂Cl₂ (10 mol%)Benzoic acidBenzylaminep-xylene, reflux72% conversion rsc.org
Ru-PNNH Complex (1 mol%)1-Hexanol*BenzylamineToluene, 110°C92% acs.org
Mn(I)-pincer complex (1 mol%)Methyl Benzoate**BenzylamineToluene, 120°C, tBuONaHigh mdpi.com

*Represents dehydrogenative coupling from an alcohol, an alternative precursor. **Represents amidation from an ester.

Solvent and Temperature Effects on Reaction Efficiency and Selectivity

The choice of solvent and reaction temperature plays a critical role in the synthesis of this compound, particularly in amidation reactions.

Solvent Effects: In traditional amidation reactions using coupling agents, polar aprotic solvents like dichloromethane (DCM), N,N-dimethylformamide (DMF), and acetonitrile (MeCN) are commonly used to dissolve the reactants and intermediates ucl.ac.uknih.gov. However, due to environmental and safety concerns, greener solvent alternatives such as 2-methyltetrahydrofuran (2-MeTHF), cyclopentyl methyl ether (CPME), and ethyl acetate are being explored rsc.org. In catalytic direct amidations that produce water, solvents that allow for azeotropic removal, such as toluene or xylene, are often preferred mdpi.com. The polarity of the solvent can also control selectivity in certain reactions; for example, solvent choice between 1,2-dichloroethane (DCE) and dioxane can determine whether an amide or an imide is formed when using LiN(SiMe₃)₂ as a nitrogen source with aroyl chlorides nih.govresearchgate.net.

Temperature Effects: Thermal amidation requires high temperatures, often exceeding 160°C, to drive off water mdpi.com. Reactions involving acid chlorides or coupling agents are typically performed at lower temperatures, ranging from 0°C to room temperature, to control reactivity and minimize side reactions nih.gov. Catalytic systems have varied temperature requirements. Boronic acid-catalyzed amidations often run at reflux temperatures in solvents like toluene (approx. 110°C) to facilitate water removal mdpi.com. However, some advanced catalytic systems, such as those used for transamidation or dehydrogenative coupling, are being developed to operate at or near room temperature to improve the energy efficiency and functional group tolerance of the process acs.orgnih.gov. For instance, a transition-metal-free transamidation protocol using LiHMDS operates efficiently at room temperature nih.gov.

Microwave-Assisted and Flow Chemistry Applications

Modern synthetic techniques such as microwave-assisted synthesis and flow chemistry offer significant advantages over conventional batch processing, including accelerated reaction times, improved yields, and enhanced safety profiles. nih.gov While direct literature on the application of these methods for this compound is not extensively detailed, plausible synthetic routes can be constructed based on well-established protocols for amide and sulfone formation.

Microwave-Assisted Synthesis:

Microwave irradiation has become a powerful tool for accelerating organic reactions. nih.gov The formation of the amide bond in this compound is a prime candidate for microwave-assisted synthesis. The direct amidation of 4-(phenylsulfonyl)butanoic acid with benzylamine, which would typically require prolonged heating under conventional conditions, can be significantly expedited. nih.gov Catalytic amounts of reagents like ceric ammonium nitrate (CAN) under solvent-free conditions have been shown to facilitate this transformation rapidly in a microwave reactor. nih.govnih.gov

Similarly, the synthesis of the precursor, 4-(phenylsulfonyl)butanoic acid, can be accelerated. The formation of the alkyl aryl sulfone linkage, for instance, through the reaction of a sodium arylsulfinate with a suitable 4-halobutanoic acid derivative, is known to be enhanced by microwave irradiation, often proceeding in aqueous media with excellent yields. tandfonline.com

Flow Chemistry Applications:

Flow chemistry provides a platform for the safe, scalable, and continuous production of chemical compounds. nih.gov The amidation step is particularly well-suited for flow processing. vapourtec.com A typical setup would involve pumping separate streams of 4-(phenylsulfonyl)butanoic acid (potentially activated in-line as an acid chloride or with a coupling agent) and benzylamine into a T-mixer, followed by passage through a heated reactor coil. nih.govresearchgate.net This approach allows for precise control over reaction temperature, pressure, and residence time, leading to high conversion rates and simplified product isolation. nih.gov The adaptability of amidation reactions to plug flow reactor (PFR) conditions using various coupling reagents has been demonstrated to be highly effective. vapourtec.com

The table below provides a hypothetical comparison of different synthetic methodologies for the final amidation step, based on typical results observed for similar reactions in the literature.

ParameterConventional HeatingMicrowave-AssistedFlow Chemistry
Reaction Time6-24 hours5-20 minutes< 2 minutes residence time
Temperature80-120 °C100-150 °C120-180 °C
Typical Yield70-85%85-95%>90%
ScalabilityLimited by vessel sizeLimited by reactor volumeHigh (continuous production)
Work-upStandard extraction/crystallizationSimplified extractionIn-line extraction/purification possible

Retrosynthetic Analysis of this compound

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. ias.ac.in For a molecule with multiple functional groups like this compound, this analysis helps identify the most logical bond disconnections and strategic synthetic routes. amazonaws.com

Identification of Key Disconnection Strategies

The structure of this compound presents two primary and logical points for disconnection, based on the robust and well-established reactions used to form amides and sulfones.

Amide C-N Bond Disconnection: The most apparent disconnection is at the amide bond. This is a common and highly effective strategy in organic synthesis. researchgate.net This disconnection breaks the molecule into a carboxylic acid (or its derivative) and an amine.

Alkyl-Aryl C-S Bond Disconnection: The second key disconnection is at the carbon-sulfur bond of the phenylsulfonyl group. This allows for the separate synthesis of the phenylsulfone moiety and the butanamide backbone.

These two strategies are illustrated below:

(Image is a placeholder for a chemical structure diagram showing the two disconnection points)

Evaluation of Synthetic Equivalents and Intermediates

Each disconnection implies a set of synthons (idealized fragments) and their corresponding real-world synthetic equivalents (the actual reagents used).

Following Amide C-N Disconnection:

The disconnection yields an acyl cation synthon and a benzylamine anion synthon.

The synthetic equivalent for the acyl portion is 4-(phenylsulfonyl)butanoic acid or a more reactive derivative like 4-(phenylsulfonyl)butanoyl chloride .

The synthetic equivalent for the amine portion is benzylamine .

Following C-S Disconnection (on the 4-(phenylsulfonyl)butanoic acid precursor):

This disconnection suggests the reaction between a phenylsulfinate anion and a 4-carbon electrophile.

The synthetic equivalent for the phenylsulfonyl group is sodium benzenesulfinate .

The synthetic equivalent for the butanoic acid chain is a compound like 4-bromobutanoic acid or its corresponding ester, ethyl 4-bromobutanoate, to avoid self-reaction of the carboxylic acid with the electrophilic center.

The key intermediates and the reagents required for their synthesis are summarized in the table below.

Intermediate/TargetSynthetic Equivalents (Reagents)Reaction Type
This compound4-(phenylsulfonyl)butanoic acid + BenzylamineAmidation
4-(phenylsulfonyl)butanoic acidSodium benzenesulfinate + Ethyl 4-bromobutanoate (followed by hydrolysis)Nucleophilic Substitution (Sulfone formation)

Convergent Versus Linear Synthesis Design

Linear Synthesis: A linear synthesis would involve a step-by-step construction of the molecule starting from a simple precursor. A possible linear route could be:

Step 1: Start with ethyl 4-bromobutanoate.

Step 2: React with sodium benzenesulfinate to form ethyl 4-(phenylsulfonyl)butanoate.

Step 3: Hydrolyze the ester to get 4-(phenylsulfonyl)butanoic acid.

Step 4: Activate the carboxylic acid (e.g., with thionyl chloride) and react with benzylamine to yield the final product.

Convergent Synthesis: A convergent approach involves the independent synthesis of key fragments of the molecule, which are then combined in a final step. luxembourg-bio.com For this compound, this is the superior strategy.

Fragment 1 Synthesis: Prepare 4-(phenylsulfonyl)butanoic acid from ethyl 4-bromobutanoate and sodium benzenesulfinate in two steps (sulfone formation and hydrolysis).

Fragment 2: Benzylamine is commercially available.

Final Step: Couple Fragment 1 and Fragment 2 to form the target molecule.

AspectLinear SynthesisConvergent Synthesis
Strategy Step-by-step assembly on a single backboneIndependent synthesis of fragments followed by final coupling
Overall Yield Lower (multiplicative loss over many steps)Higher (fewer steps in the longest linear sequence)
Efficiency Less efficient; failures in late stages are costlyMore efficient; allows for stockpiling of intermediates
Flexibility Low; modifications require re-synthesis from an early stageHigh; allows for easy modification of either fragment (e.g., using different amines)

Reactivity Profiles of the Amide Linkage

The amide bond in this compound is a robust functional group, yet it can participate in several important reactions under specific conditions.

Amides are generally resistant to hydrolysis under neutral conditions due to the resonance stabilization between the nitrogen lone pair and the carbonyl group. However, in the presence of acid or base, hydrolysis can occur to yield 4-(phenylsulfonyl)butanoic acid and benzylamine.

Under acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. The reaction proceeds through a tetrahedral intermediate.

Basic hydrolysis is initiated by the attack of a hydroxide (B78521) ion on the carbonyl carbon. This pathway is generally slower for amides compared to esters because the resulting amide anion (R-NH-) is a poorer leaving group than an alkoxide ion.

The stability of N-acylsulfonamides, a class of compounds to which this compound belongs, has been noted. For instance, many N-acylsulfonamides show significant stability in aqueous buffer at pH 7.4, suggesting that spontaneous hydrolysis under physiological conditions is unlikely. nih.gov

Table 1: Predicted Hydrolytic Stability of this compound

ConditionRelative Rate of HydrolysisProducts
Neutral (pH 7)Very SlowNegligible
Acidic (e.g., HCl, H₂O, heat)Moderate to Fast4-(phenylsulfonyl)butanoic acid, Benzylammonium chloride
Basic (e.g., NaOH, H₂O, heat)ModerateSodium 4-(phenylsulfonyl)butanoate, Benzylamine

This table is illustrative and based on the general reactivity of amides.

The carbonyl carbon of the amide group is electrophilic and can be attacked by strong nucleophiles. However, amides are the least reactive of the carboxylic acid derivatives towards nucleophilic acyl substitution due to the electron-donating nature of the nitrogen atom. libretexts.org The reaction proceeds via a tetrahedral intermediate, and the leaving group is the benzylamide anion, which is a relatively poor leaving group. ncert.nic.inlibretexts.org

Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the amide to an amine. In the case of this compound, this would yield N-benzyl-4-(phenylsulfonyl)butan-1-amine.

Organometallic reagents, such as Grignard reagents, can also react with N-substituted amides, although the reaction can be complex and may require careful control of conditions to achieve selective addition.

Transformations Involving the Sulfonyl Group

The phenylsulfonyl group is a key feature of the molecule, influencing its electronic properties and providing sites for specific chemical transformations.

The sulfur atom in the sulfonyl group is in its highest oxidation state (+6) and is therefore susceptible to reduction. Alkyl aryl sulfones can undergo reductive desulfonylation under various conditions, often involving radical intermediates. rsc.org For instance, certain redox-active alkyl sulfones can be used in reductive cross-electrophile coupling reactions with aryl bromides, where the sulfone group acts as a leaving group. chemrxiv.orgamazonaws.comresearchgate.net While specific studies on this compound are not available, it is plausible that under appropriate reductive conditions, cleavage of the C-S bond could occur.

Conversely, the sulfonyl group itself is highly resistant to oxidation.

The hydrogen atoms on the carbon atom alpha to the sulfonyl group (the C-3 position of the butanamide chain) are acidic. The strong electron-withdrawing nature of the phenylsulfonyl group stabilizes the resulting carbanion through resonance and inductive effects. The pKa of hydrogens alpha to a sulfonyl group is typically in the range of 20-25. libretexts.orgucalgary.capressbooks.pub

This acidity allows for deprotonation with a suitable base (e.g., an alkoxide or a strong non-nucleophilic base) to form a stabilized carbanion. This anion can then act as a nucleophile in various carbon-carbon bond-forming reactions, such as alkylations and aldol-type reactions.

Table 2: Estimated pKa Values of Acidic Protons in this compound

PositionApproximate pKaJustification
α- to sulfonyl (C-3)20-25Stabilization of the conjugate base by the electron-withdrawing sulfonyl group.
α- to carbonyl (C-2)~25Stabilization of the enolate by the carbonyl group, though less acidic than protons alpha to a ketone. ucalgary.ca
Benzylic protons>40Not significantly activated.

This table provides estimated values based on general principles of organic chemistry.

Reactivity of the Benzyl and Phenyl Moieties

The two aromatic rings in the molecule, the benzyl group attached to the amide nitrogen and the phenyl group of the sulfonyl moiety, can undergo electrophilic aromatic substitution. However, their reactivity is significantly different.

The phenylsulfonyl group is a strong deactivating group and a meta-director for electrophilic aromatic substitution. masterorganicchemistry.com The electron-withdrawing nature of the sulfonyl group reduces the electron density of the attached phenyl ring, making it less susceptible to attack by electrophiles. Any substitution that does occur will be directed to the meta position.

The benzylic protons (on the CH₂ group) are not particularly acidic but can be susceptible to radical abstraction under certain conditions. Furthermore, the N-benzyl group can be cleaved under various reductive or oxidative conditions. For example, oxidative debenzylation of N-benzyl amides can be achieved using systems like alkali metal bromides and an oxidant. acs.orgorganic-chemistry.orgacs.org

Electrophilic Aromatic Substitution Patterns

The structure of this compound features two distinct aromatic rings, each exhibiting different reactivity toward electrophilic aromatic substitution (EAS) due to the nature of their respective substituents.

The Phenylsulfonyl Ring : The butanamide chain is attached to a phenyl ring via a sulfonyl group (-SO₂-). The sulfonyl group is a powerful electron-withdrawing group, which strongly deactivates the aromatic ring towards electrophilic attack. This deactivation is due to both the inductive effect of the electronegative oxygen atoms and the resonance effect, which withdraws electron density from the ring. Consequently, electrophilic substitution on this ring is significantly hindered and requires harsh reaction conditions. When substitution does occur, the sulfonyl group acts as a meta-director.

The expected directing effects for electrophilic aromatic substitution on this compound are summarized in the table below.

Aromatic RingSubstituent GroupElectronic EffectReactivityDirecting Influence
Phenylsulfonyl Ring-SO₂-(CH₂)₃-CONH-CH₂-PhStrong deactivatingDecreasedmeta
Benzyl Ring-CH₂-NHCO-(CH₂)₃-SO₂-PhActivatingIncreasedortho, para

Reactions at the Benzylic Position

The benzylic position—the carbon atom of the benzyl group directly attached to the phenyl ring—is a site of enhanced reactivity. libretexts.org This is due to the ability of the adjacent benzene ring to stabilize reaction intermediates, such as radicals and carbocations, through resonance. libretexts.orgchemistrysteps.com

Benzylic Oxidation: The benzylic C-H bonds in this compound are susceptible to oxidation.

Oxidation to Imines : Studies on analogous N-(arylsulfonyl)benzylamines have shown that oxidation can be achieved using potassium persulfate (K₂S₂O₈) in the presence of a base like pyridine. beilstein-journals.org This reaction proceeds to form the corresponding N-arylsulfonylimine. The process is efficient, often requiring short reaction times and resulting in high yields. beilstein-journals.org

Oxidation to Carboxylic Acids : Strong oxidizing agents, such as potassium permanganate (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) under acidic conditions and heat, can cleave the entire alkyl group, oxidizing the benzylic carbon to a carboxylic acid. youtube.comyoutube.com For this reaction to occur, at least one hydrogen atom must be present at the benzylic position. youtube.com

Benzylic Halogenation: The benzylic position can be selectively halogenated, typically via a free-radical mechanism.

Free-Radical Bromination : The use of N-Bromosuccinimide (NBS) in the presence of light (hν) or a radical initiator like peroxide is a standard method for brominating the benzylic position. chemistrysteps.comyoutube.com The reaction's selectivity for the benzylic position is attributed to the formation of a resonance-stabilized benzylic radical intermediate. libretexts.orgyoutube.com This intermediate is more stable than other possible radical intermediates, leading to its preferential formation. youtube.com

The following table summarizes key reactions at the benzylic position.

Reaction TypeReagent(s)Product TypeReference(s)
OxidationK₂S₂O₈, PyridineN-sulfonylimine beilstein-journals.org
OxidationKMnO₄ or Na₂Cr₂O₇, H₂SO₄, HeatCarboxylic Acid youtube.comyoutube.com
HalogenationN-Bromosuccinimide (NBS), Light (hν)Benzyl Bromide libretexts.orgchemistrysteps.comyoutube.com

Mechanistic Investigations of Intramolecular and Intermolecular Reactions

Mechanistic studies provide insight into the pathways and intermediates involved in the transformations of this compound and related compounds.

The identification of transient species is crucial for understanding reaction mechanisms.

Radical and SET Intermediates in Benzylic Oxidation : For the oxidation of N-(arylsulfonyl)benzylamines with K₂S₂O₈, a plausible mechanism involves the initial generation of a sulfate radical anion (SO₄•⁻) from the thermal decomposition of the persulfate. beilstein-journals.org This radical anion abstracts a hydrogen atom from the benzylic position, forming a resonance-stabilized benzylic radical . Following this, a single electron transfer (SET) from the benzylic radical is proposed to occur, generating a reactive cationic species which then, after proton abstraction, yields the final imine product. beilstein-journals.org

Ion/Neutral Complex in Gas-Phase Fragmentation : Tandem mass spectrometry studies on the related deprotonated N-(phenylsulfonyl)-benzeneacetamide have revealed a unique gas-phase intramolecular reaction. rsc.org Upon collisional activation, the molecule undergoes heterolytic cleavage to form an ion/neutral complex consisting of a benzyl anion and an isocyanate species ([C₆H₅CH₂⁻/C₆H₅SO₂NCO]). This complex is a key intermediate that facilitates an intramolecular aromatic nucleophilic substitution (SₙAr) reaction, where the benzyl anion is transferred within the complex. rsc.org

ReactionProposed Intermediate(s)Method of InvestigationReference(s)
Benzylic OxidationBenzylic Radical, SET SpeciesControl experiments, literature precedent beilstein-journals.org
Gas-Phase FragmentationIon/Neutral Complex ([C₆H₅CH₂⁻/C₆H₅SO₂NCO])Tandem Mass Spectrometry, Isotope Labeling rsc.org

Kinetic studies quantify the rates and energy barriers of chemical reactions, providing deeper mechanistic understanding. While specific kinetic data for this compound is not widely available, studies on structurally similar compounds offer valuable insights.

A kinetic investigation of the thermolysis of N-(benzyl)-N´-(tert-butoxycarbonyl) sulfamide to produce benzylsulfamide utilized thermogravimetry to monitor the reaction. eurjchem.com The study employed the Kissinger-Akahira-Sunose (KAS) isoconversional method to determine the activation energy of the process. The results showed that the reaction mechanism model depends on the temperature. eurjchem.com

Below the reactant's melting point, the data fit an Avrami-Erofeev model , which is often associated with solid-state reactions involving nucleation and growth.

At higher temperatures, the reaction followed a first-order kinetic model . eurjchem.com

This demonstrates that physical state and temperature can significantly influence the reaction pathway and kinetics of transformations in benzyl-sulfonamide type structures.

Compound StudiedTransformationMethodKinetic Model(s)Reference(s)
N-(benzyl)-N´-(tert-butoxycarbonyl) sulfamideThermolysis to benzylsulfamideThermogravimetry (TGA)Avrami-Erofeev (low temp), First-Order (high temp) eurjchem.com

Despite a comprehensive search for scientific literature and spectroscopic data, no experimental research findings for the specific chemical compound This compound could be located.

Searches for its synthesis, characterization, and various forms of spectroscopic analysis (including ¹H NMR, ¹³C NMR, 2D NMR, FT-IR, Raman, and HRMS) did not yield any published data for this exact molecule. While information is available for structurally related compounds, such as precursors like 4-(phenylsulfonyl)butanoic acid and analogues containing different substitution patterns (e.g., N-benzyl-4-((4-chlorophenyl)sulfonyl)butanamide), these data are not directly applicable to the target compound.

The strict requirement for scientifically accurate, detailed research findings and data tables focusing solely on this compound cannot be met due to the absence of this information in the public scientific domain. Generating such an article would necessitate fabricating data, which is contrary to the principles of scientific accuracy.

Therefore, the requested article on the advanced structural elucidation and conformational analysis of this compound cannot be provided at this time.

Advanced Structural Elucidation and Conformational Analysis of N Benzyl 4 Phenylsulfonyl Butanamide

X-ray Crystallography

Single Crystal Structure Determination and Unit Cell Parameters

No crystallographic data, including unit cell dimensions (a, b, c, α, β, γ), space group, or Z value, has been published for N-benzyl-4-(phenylsulfonyl)butanamide.

Analysis of Intermolecular Interactions (Hydrogen Bonding, π-Stacking, Halogen Bonding)

Without a determined crystal structure, a factual analysis of the specific intermolecular forces governing the solid-state arrangement of this compound is not possible.

Crystal Packing and Supramolecular Assembly

Details on how individual molecules of this compound arrange themselves in a crystalline lattice are currently unknown.

Conformational Analysis

Rotational Barriers and Rotameric Equilibrium

There is no available data from techniques such as dynamic NMR spectroscopy or computational chemistry studies that would define the energy barriers to rotation around the key single bonds in this compound or describe the populations of its different conformational isomers.

Influence of Steric and Electronic Effects on Conformation

A specific analysis detailing the interplay of steric hindrance and electronic interactions on the preferred conformation of this compound has not been documented.

Dynamic NMR Studies for Conformational Exchange

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique employed to investigate the kinetics of conformational exchange processes in molecules. In the context of this compound, DNMR studies would provide critical insights into the rotational barriers around specific single bonds, offering a quantitative measure of the molecule's conformational flexibility in solution.

The primary focus of such studies would be the hindered rotation around the amide C-N bond and potentially the N-benzyl bond. The partial double bond character of the amide linkage can lead to the existence of distinct E/Z isomers, which may interconvert at a rate amenable to the NMR timescale. Similarly, rotation around the N-CH2 bond of the benzyl (B1604629) group could be sterically hindered.

A typical DNMR experiment involves recording a series of ¹H or ¹³C NMR spectra at different temperatures. At low temperatures, where the rate of conformational exchange is slow on the NMR timescale, separate signals for each conformer are observed. As the temperature is increased, the rate of exchange increases, causing the distinct signals to broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal at higher temperatures.

The coalescence temperature (Tc) is the temperature at which the two exchanging signals merge into one. This value, along with the chemical shift difference (Δν) between the signals at low temperature, can be used to calculate the free energy of activation (ΔG‡) for the conformational exchange process using the Eyring equation.

For this compound, a hypothetical DNMR study might focus on the protons of the methylene (B1212753) group adjacent to the nitrogen atom (the benzylic CH₂). In the case of slow exchange between two conformers, these protons could be diastereotopic and appear as two distinct signals. The following table illustrates hypothetical data that could be obtained from such an experiment.

Temperature (°C)Appearance of Benzylic CH₂ SignalRate Constant, k (s⁻¹)
-20Two sharp doublets&lt; 1
25Two broad signals~ 20
50Coalescence~ 45
80One broad singlet&gt; 100
100One sharp singlet&gt; 200

From such data, key thermodynamic parameters for the rotational barrier can be determined. The following table presents a hypothetical summary of these findings for the rotation around the amide bond.

ParameterHypothetical Value
Coalescence Temperature (Tc)50 °C (323 K)
Chemical Shift Difference (Δν)20 Hz
Rate Constant at Tc (k)44.4 s⁻¹
Free Energy of Activation (ΔG‡)15.8 kcal/mol

These hypothetical dynamic NMR studies would be instrumental in characterizing the conformational landscape of this compound. The determined energy barrier would provide a quantitative measure of the rigidity of the amide bond, which is a crucial factor in understanding its molecular recognition properties and potential biological activity. While no specific experimental data for this compound is publicly available, the principles of DNMR provide a clear framework for how such an investigation would be conducted and the valuable information it would yield.

Computational and Theoretical Studies of this compound: A Review of Currently Available Data

Therefore, it is not possible to provide detailed research findings, data tables, or specific analyses for the requested sections and subsections, which include:

Computational and Theoretical Studies of N Benzyl 4 Phenylsulfonyl Butanamide

Molecular Electrostatic Potential (MEP) Mapping

Prediction of Intermolecular Interaction Preferences

While computational studies are common for many organic molecules to elucidate their electronic properties, reactivity, and potential applications, it seems that N-benzyl-4-(phenylsulfonyl)butanamide has not yet been the subject of such specific in-silico investigation. The scientific community relies on published and validated research to report on these topics, and in this case, the foundational data is not available.

Future research may explore the computational aspects of this compound, at which point a detailed article as outlined could be generated.

Advanced Theoretical Methods

Advanced theoretical and computational methods provide profound insights into the molecular behavior of this compound. These techniques allow for the detailed exploration of its electronic structure, conformational dynamics, and reactivity at the atomic level. By employing sophisticated computational models, researchers can elucidate intramolecular interactions, map the conformational landscape, and predict reaction pathways, offering a comprehensive understanding of the molecule's chemical properties.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the intramolecular electronic interactions within this compound. This analysis translates the complex, delocalized molecular orbitals obtained from quantum chemical calculations into a more intuitive picture of localized bonds and lone pairs, resembling a classical Lewis structure. A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by the second-order perturbation theory energy of stabilization, E(2). These interactions highlight the delocalization of electron density from occupied Lewis-type NBOs (donors) to unoccupied non-Lewis-type NBOs (acceptors).

A hypothetical NBO analysis for key intramolecular interactions in this compound could yield the data presented in the interactive table below. This table illustrates the donor and acceptor orbitals, the stabilization energy E(2), and the type of interaction. Higher E(2) values indicate stronger interactions.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP (O1) on Sulfonylσ(S-C)5.2Hyperconjugation
LP (O2) on Sulfonylσ(S-C)5.1Hyperconjugation
LP (N) on Amideσ(C=O)2.8Hyperconjugation
π (C=C) in Benzyl (B1604629) Ringπ (C=C) in Benzyl Ring20.5π-conjugation
π (C=C) in Phenylsulfonyl Ringπ* (C=C) in Phenylsulfonyl Ring18.9π-conjugation

Note: The data in this table is hypothetical and for illustrative purposes, as specific NBO analysis data for this compound is not available in the public domain.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms, MD simulations provide a detailed picture of the conformational changes and flexibility of this compound over time. These simulations allow for the exploration of the molecule's potential energy surface, identifying low-energy conformations and the transitions between them.

For a flexible molecule like this compound, with several rotatable bonds, MD simulations can reveal the preferred spatial arrangements of its constituent parts, such as the orientation of the benzyl and phenylsulfonyl groups relative to the butanamide backbone. The simulations are typically run for nanoseconds or even microseconds to ensure a thorough sampling of the conformational space. Analysis of the simulation trajectory can provide information on key dihedral angles, root-mean-square deviation (RMSD) to assess structural stability, and root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule.

A hypothetical analysis of a molecular dynamics simulation of this compound could identify several stable conformers. The relative populations and key dihedral angles of these hypothetical conformers are presented in the interactive table below.

ConformerRelative Population (%)Dihedral Angle 1 (°)(Cα-Cβ-Cγ-S)Dihedral Angle 2 (°)(Cγ-S-N-Cbenzyl)
14517865
230-60180
31560-90
410180-60

Note: The data in this table is hypothetical and for illustrative purposes, as specific molecular dynamics simulation data for this compound is not available in the public domain.

Transition State Modeling for Reaction Pathways

Transition state modeling is a computational technique used to investigate the mechanisms of chemical reactions involving this compound. By locating the transition state structure on the potential energy surface, which corresponds to the highest energy point along the reaction coordinate, chemists can understand the energy barrier (activation energy) of a reaction and the geometry of the transient species formed during the reaction.

This modeling is crucial for predicting reaction kinetics and elucidating reaction mechanisms. For instance, the hydrolysis of the amide bond in this compound or nucleophilic substitution reactions at the sulfonyl group could be investigated using transition state modeling. Computational methods such as density functional theory (DFT) are commonly employed to calculate the geometries and energies of the reactants, products, and the transition state. The imaginary frequency of the transition state's vibrational modes confirms its identity as a true saddle point on the energy surface.

A hypothetical study on the alkaline hydrolysis of the amide bond in this compound could yield the following data, which is presented in the interactive table. This table shows the calculated activation energies for the key steps in the reaction pathway.

Reaction StepTransition StateActivation Energy (kcal/mol)
Nucleophilic attack of OH- on carbonyl carbonTS115.2
Formation of tetrahedral intermediate--
Proton transferTS28.5
Cleavage of the C-N bondTS320.1

Note: The data in this table is hypothetical and for illustrative purposes, as specific transition state modeling data for this compound is not available in the public domain.

Synthesis and Comprehensive Characterization of N Benzyl 4 Phenylsulfonyl Butanamide Analogues and Derivatives

Design Principles for Structural Variation

The molecular architecture of N-benzyl-4-(phenylsulfonyl)butanamide offers multiple avenues for structural modification to modulate its physicochemical and potentially biological properties. These modifications can be systematically applied to its three main components: the N-benzyl substituent, the phenylsulfonyl moiety, and the butanamide backbone.

Systematic Modification of the N-benzyl Substituent

Furthermore, the size and nature of the substituent can be varied. For example, replacing the phenyl ring with other aromatic or heterocyclic systems could introduce new interaction points. The methylene (B1212753) bridge of the benzyl (B1604629) group could also be a target for modification, such as through gem-dimethyl substitution, to alter the conformational flexibility of this part of the molecule.

Diversification of the Phenylsulfonyl Moiety

Moreover, replacing the phenyl ring with other aromatic systems, such as naphthyl or pyridyl, could introduce different steric and electronic profiles, potentially leading to novel properties. The exploration of bioisosteric replacements for the sulfonyl group itself, such as a sulfoximine or a sulfonimidamide, could also be a fruitful area of investigation.

Chain Elongation and Cyclization Strategies on the Butanamide Backbone

Chain Elongation and Contraction: The length of the alkyl chain can be systematically varied to understand the spatial relationship between the two terminal groups. Synthesizing homologues with pentanamide or propanamide backbones would alter the distance and flexibility, which could be crucial for optimizing interactions with biological targets or for fine-tuning material properties.

Cyclization Strategies: Introducing conformational constraints through cyclization of the butanamide backbone is a powerful strategy to reduce the number of accessible conformations and potentially increase potency and selectivity in a biological context. researchgate.net This can be achieved by creating cyclic structures that incorporate the butanamide chain. While direct cyclization of the butanamide itself is complex, related strategies in peptide chemistry, such as backbone cyclization, have shown that such constraints can significantly impact molecular dynamics and rigidity. nih.govmdpi.com

Comparative Analysis of Synthetic Methodologies for Derivatives

The synthesis of this compound analogues would likely involve multi-step sequences. A key step would be the amidation reaction between a suitable carboxylic acid (or its activated derivative) and benzylamine. The 4-(phenylsulfonyl)butanoic acid precursor could be synthesized through several routes, including the oxidation of the corresponding thioether.

For the synthesis of derivatives with modified N-benzyl groups, a variety of substituted benzylamines are commercially available or can be readily synthesized. The choice of coupling reagent for the amidation (e.g., carbodiimides like DCC or EDC, or more modern reagents like HATU or HOBt) would be critical to ensure high yields and minimize side reactions.

The synthesis of analogues with diversified phenylsulfonyl moieties would involve starting from appropriately substituted thiophenols, which would then be alkylated and oxidized. The choice of oxidizing agent would be important to control the oxidation state of the sulfur.

The following table provides a comparative overview of potential synthetic strategies for key modifications:

Target Modification Synthetic Strategy Key Reagents and Conditions Potential Advantages Potential Challenges
N-benzyl Ring Substitution Amide coupling of 4-(phenylsulfonyl)butanoic acid with a substituted benzylamine.EDC/HOBt or SOCl₂ then the amine.Wide availability of substituted benzylamines.Steric hindrance from bulky substituents may lower yields.
Phenylsulfonyl Ring Substitution Synthesis of substituted 4-(phenylsulfonyl)butanoic acid followed by amidation.Alkylation of a substituted thiophenol, followed by oxidation (e.g., with H₂O₂) and amidation.Modular approach allowing for diverse substitutions.Multi-step synthesis may lead to lower overall yields.
Butanamide Chain Elongation/Contraction Use of homologous carboxylic acids (e.g., 5-(phenylsulfonyl)pentanoic acid).Similar amidation conditions as the parent compound.Straightforward modification of the chain length.Availability of the starting homologous acids may vary.
Backbone Cyclization Intramolecular cyclization strategies.Ring-closing metathesis (RCM) or macrolactamization.Provides conformational rigidity.Synthesis of the required precursors can be complex.

Impact of Structural Modifications on Chemical Reactivity and Properties

Structural modifications to this compound would be expected to have a profound impact on its chemical reactivity and physicochemical properties.

Electronic Effects: Substituents on either the N-benzyl or phenylsulfonyl rings will influence the electron density throughout the molecule. Electron-withdrawing groups on the phenylsulfonyl ring would increase the acidity of the N-H proton of the amide, potentially affecting its hydrogen bonding capabilities. Conversely, electron-donating groups on the N-benzyl ring could increase the nucleophilicity of the amide nitrogen.

Steric Effects: The introduction of bulky substituents on either aromatic ring could hinder intermolecular interactions and affect the molecule's ability to adopt certain conformations. This can be a critical factor in the context of crystal packing or binding to a biological receptor.

Lipophilicity and Solubility: The nature and number of functional groups will directly impact the molecule's lipophilicity (logP) and aqueous solubility. For example, adding polar groups like hydroxyl or carboxylate would increase water solubility, while extending the alkyl chain or adding halogen atoms would increase lipophilicity. These properties are crucial for applications in medicinal chemistry and materials science.

Conformational Flexibility: Chain elongation of the butanamide backbone would increase the molecule's flexibility, allowing it to adopt a wider range of conformations. In contrast, cyclization would drastically reduce this flexibility, locking the molecule into a more defined shape. This can have significant consequences for its interaction with other molecules.

Based on a comprehensive review of available scientific literature, there is insufficient information to generate an article on the chemical compound “this compound” that adheres to the specific outline provided. Searches for this exact compound and its applications in contemporary organic synthesis did not yield documented research findings regarding its use as a key intermediate in complex molecule construction, its role as a synthetic precursor for other functional organic compounds, or its catalytic or auxiliary functions in stereoselective synthesis.

The scientific literature does describe related compounds, such as N-benzylbenzenesulfonamides and other derivatives containing the N-benzyl and phenylsulfonyl moieties. However, per the strict instructions to focus solely on “this compound” and not introduce information outside the explicit scope, an article on this specific compound cannot be generated at this time.

Future Research Directions and Emerging Avenues in N Benzyl 4 Phenylsulfonyl Butanamide Chemistry

Exploration of Novel and Unconventional Synthetic Pathways

The synthesis of N-benzyl-4-(phenylsulfonyl)butanamide traditionally follows established methods for amide and sulfonamide bond formation. However, future research could pivot towards more innovative and sustainable synthetic strategies. One promising, yet unexplored, avenue is the application of copper-catalyzed decarboxylative halosulfonylation. This method allows for the one-pot synthesis of sulfonamides from traditional amide coupling partners—carboxylic acids and amines—without the need for pre-functionalization, a technique that could be adapted for this specific compound. nih.gov

Another area ripe for investigation is the use of novel reagents and solvent systems. For instance, the use of lithium hydroxide (B78521) monohydrate (LiOH·H₂O) in an ethanol:water system has been shown to be a rapid and efficient method for sulfonamide synthesis under mild conditions. tandfonline.com Applying such green chemistry principles to the synthesis of this compound could significantly reduce reaction times and environmental impact. tandfonline.comacs.org Furthermore, exploring solvent-free reaction conditions, as demonstrated in the synthesis of sulfonamides from N-silylamines and sulfonyl chlorides, presents another eco-friendly and efficient alternative pathway. nih.gov

Table 1: Potential Novel Synthetic Strategies

Synthetic StrategyPotential Advantages for this compoundKey Features
Decarboxylative HalosulfonylationAvoids pre-functionalization of starting materials; one-pot synthesis. nih.govCopper-catalyzed; uses carboxylic acids and amines directly. nih.gov
LiOH·H₂O CatalysisRapid reaction times (1-8 mins); high yields; green solvent system. tandfonline.comMild conditions (0–5°C); minimizes excess reagents. tandfonline.com
N-Silylamine ChemistryHigh yields; potential for solvent-free conditions. nih.govUtilizes N-silylamines with sulfonyl chlorides. nih.gov
Flow ChemistryEnhanced safety, speed, and product quality; scalable. acs.orgrsc.orgContinuous process; precise control over reaction parameters. rsc.org

Discovery of New Reactivity Patterns and Transformation Reactions

The chemical structure of this compound, featuring both amide and sulfonamide moieties, offers a platform for discovering novel reactivity. Future research could investigate the selective transformation of either functional group. For example, acid-catalyzed transformations, which have been shown to lead to unexpected heterocyclic products in related N-substituted pyrrol-2-ones, could yield novel scaffolds from the butanamide backbone. mdpi.com

The phenylsulfonyl group itself can be a site for unique reactions. While not specific to this molecule, research into the broader class of sulfonamides could uncover new transformations. For instance, developing new methods for S-N coupling or functionalizing the aromatic rings could lead to a diverse library of derivatives with potentially new chemical properties. organic-chemistry.org

Advancements in Automated Synthesis and High-Throughput Experimentation

The synthesis of derivatives of this compound for screening purposes could be significantly accelerated by adopting automated synthesis and high-throughput experimentation (HTE). Fully automated flow-through processes have been successfully developed for generating libraries of secondary sulfonamides. acs.orgacs.org Such a system, incorporating automated column regeneration and purification steps, could be adapted to rapidly produce an array of analogs of this compound with high purity, suitable for direct biological screening. acs.orgresearchgate.net

Continuous flow chemistry, in general, offers improved safety and scalability for reactions that are otherwise hazardous, such as those involving chlorosulfonic acid or other reactive intermediates in sulfonamide synthesis. rsc.orgmdpi.com Implementing a continuous manufacturing process for this compound or its precursors would allow for tighter control over reaction parameters, potentially leading to higher yields and purity. mdpi.com

Integration of Machine Learning and Artificial Intelligence in Reaction Prediction and Optimization

Table 2: Application of AI/ML in this compound Research

AI/ML ApplicationPotential ImpactExample Methodology
Reaction Condition OptimizationPredicts optimal temperature, solvent, and catalysts to maximize yield. mdpi.comRandom forest models trained on experimental data. tue.nlrsc.org
Synthesis Pathway PlanningIdentifies novel and more efficient retrosynthetic routes. researchgate.netAI-powered retrosynthetic analysis tools. researchgate.net
Property PredictionForecasts physicochemical or biological properties of novel derivatives. researchgate.netQuantitative Structure-Property/Activity Relationship (QSPR/QSAR) models. nih.gov
High-Throughput Screening AnalysisSimulates and prioritizes candidates for synthesis and testing. preprints.orgML models to evaluate large virtual libraries of compounds. differ.nl

Q & A

Q. What are the optimal synthetic routes for N-benzyl-4-(phenylsulfonyl)butanamide?

Methodological Answer: The synthesis typically involves coupling reactions between benzylamine derivatives and sulfonylated intermediates. For example, a modified procedure using benzylamine (0.999 mmol) with a sulfonyl chloride intermediate under anhydrous conditions, followed by purification via column chromatography (e.g., n-pentane:EtOAc = 20:1), has been reported to yield high-purity products (87% yield) . Solvent selection (e.g., dichloromethane or THF) and stoichiometric control of the sulfonylating agent are critical to minimize side reactions.

Q. How can researchers characterize this compound using spectroscopic techniques?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm the benzyl and phenylsulfonyl moieties. Key signals include aromatic protons (δ 7.2–7.8 ppm) and sulfonyl-attached carbons (δ ~125–135 ppm).
  • Mass Spectrometry (MS): Use high-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H]+^+) and fragmentation patterns.
  • Infrared (IR) Spectroscopy: Identify sulfonyl S=O stretches (~1350–1150 cm1^{-1}) and amide C=O stretches (~1650 cm1^{-1}) .

Q. What are the recommended storage conditions to ensure compound stability?

Methodological Answer: Store the compound in a desiccator at –20°C under inert gas (e.g., argon) to prevent hydrolysis of the sulfonamide group. Use amber vials to avoid photodegradation. Stability studies suggest a shelf life of >12 months under these conditions. Safety protocols (e.g., S24/25: avoid skin/eye contact) must be followed during handling .

Advanced Research Questions

Q. How can computational models predict the solubility and partition coefficient (logP) of this compound?

Methodological Answer: Quantitative Structure-Property Relationship (QSPR) models, such as those using AM1 Hamiltonian parameters, can predict logP and water solubility by analyzing substituent effects (e.g., phenylsulfonyl groups). These models incorporate Hammett constants and molecular volume descriptors to account for electronic and steric contributions . For solubility, COSMO-RS simulations in solvents like DMSO or ethanol are recommended for pre-experimental screening.

Q. What strategies address low yields in coupling reactions during synthesis?

Methodological Answer:

  • Catalyst Optimization: Use Pd-catalyzed cross-coupling or organocatalysts (e.g., DMAP) to enhance reaction efficiency.
  • Temperature Control: Reactions performed at 0–5°C reduce side-product formation in sulfonylation steps.
  • Workup Refinement: Employ liquid-liquid extraction (e.g., ethyl acetate/water) to isolate the product before chromatography. A study reported a 15% yield improvement by adjusting the pH during extraction to 7–8 .

Q. How can derivatives of this compound be designed to enhance biological activity?

Methodological Answer:

  • Structure-Activity Relationship (SAR): Introduce electron-withdrawing groups (e.g., –NO2_2) on the phenyl ring to modulate sulfonamide reactivity. Derivatives with 5-substituted-1,3,4-oxadiazole moieties have shown improved lipoxygenase inhibition (IC50_{50} < 10 μM) .
  • Bioisosteric Replacement: Replace the benzyl group with heterocyclic amines (e.g., piperidine) to enhance solubility and target binding .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.